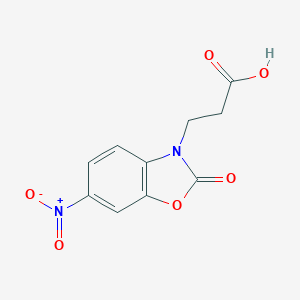

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Übersicht

Beschreibung

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a nitro group at the 6th position and a propanoic acid moiety attached to the 3rd position of the benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid typically involves the following steps:

Nitration: The introduction of the nitro group into the benzoxazole ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

Formation of Benzoxazole Ring: The oxazole ring is formed by cyclization reactions involving appropriate precursors, such as o-aminophenol and carboxylic acids.

Attachment of Propanoic Acid Moiety: The propanoic acid group is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid has been utilized in biochemical assays due to its ability to interact with various biological targets. Its applications include:

- Enzyme Inhibition Studies : This compound has been studied for its inhibitory effects on specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Fluorescent Probes : The compound's structural characteristics allow it to function as a fluorescent probe in biological imaging, facilitating the study of cellular processes .

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in drug discovery:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Research : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, prompting further investigation into its potential as an anticancer agent .

Material Science

In material science, the compound's unique chemical structure allows for exploration in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties or impart specific functionalities.

- Nanotechnology : Due to its reactive nature, it may be used in the synthesis of nanoparticles or nanocomposites for various applications including drug delivery systems .

Case Study 1: Enzyme Inhibition

A study published in Journal of Enzyme Inhibition explored the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Properties

In another investigation reported by Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that the compound inhibited growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Isobutyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

- Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

- N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

Uniqueness

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other benzoxazole derivatives that may have different substituents or functional groups.

Biologische Aktivität

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, known by its CAS number 17124-57-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various scientific sources.

Molecular Structure and Formula:

- Molecular Formula: C10H8N2O6

- Molecular Weight: 252.18 g/mol

- CAS Number: 17124-57-1

The compound features a benzoxazole ring system with a nitro group and a propanoic acid moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. A study highlighted that certain benzoxazole derivatives showed potent activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another area of interest is the potential of this compound to act as an enzyme inhibitor. Certain benzoxazole derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation. The nitro group in the structure may play a critical role in modulating enzyme activity, which could be explored further for therapeutic applications .

Study on Antimicrobial Efficacy

A study published in the Journal of Chemical Research investigated the antimicrobial efficacy of various benzoxazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing significant antimicrobial potential .

Antitumor Activity Assessment

In another research effort, scientists synthesized several derivatives of benzoxazole and tested their cytotoxic effects on human cancer cell lines. The results showed that certain modifications led to enhanced activity against breast cancer cells, suggesting a pathway for further development of this compound as an anticancer agent .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWPPYUQITRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407143 | |

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17124-57-1 | |

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.